2-[(Methanesulfonyl)oxy]ethyl hexadecanoate
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Overview
Description
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyl group attached to an ethyl hexadecanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-[(Methanesulfonyl)oxy]ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophiles: Halides, alkoxides
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Hydrolysis Agents: Strong acids (e.g., HCl) or bases (e.g., NaOH)
Major Products Formed
Substitution: Various substituted esters
Reduction: Hexadecanol and 2-[(Methanesulfonyl)oxy]ethanol
Hydrolysis: Hexadecanoic acid and 2-[(Methanesulfonyl)oxy]ethanol
Scientific Research Applications
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Methanesulfonyl)oxy]ethyl hexadecanoate involves the cleavage of the methanesulfonyl-oxygen bond, leading to the formation of reactive intermediates. These intermediates can then interact with various molecular targets, including nucleophiles and electrophiles, to exert their effects . The compound’s ability to undergo substitution and reduction reactions makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl hexadecanoate: Lacks the methanesulfonyl group, making it less reactive in substitution reactions.
Methyl hexadecanoate: Similar ester structure but with a different alkyl group, leading to different physical and chemical properties.
Hexadecanoic acid: The parent acid of the ester, which lacks the ester functionality and has different reactivity.
Uniqueness
2-[(Methanesulfonyl)oxy]ethyl hexadecanoate is unique due to the presence of the methanesulfonyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
65260-63-1 |
---|---|
Molecular Formula |
C19H38O5S |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2-methylsulfonyloxyethyl hexadecanoate |
InChI |
InChI=1S/C19H38O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)23-17-18-24-25(2,21)22/h3-18H2,1-2H3 |
InChI Key |
NVOBTSWZMIAOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCOS(=O)(=O)C |
Origin of Product |
United States |
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